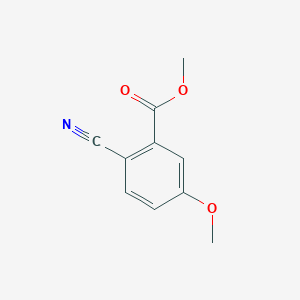

Methyl 2-cyano-5-methoxybenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-cyano-5-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-13-8-4-3-7(6-11)9(5-8)10(12)14-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIRZMMZVHCFIAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C#N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50438177 | |

| Record name | METHYL 2-CYANO-5-METHOXYBENZOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50438177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127510-95-6 | |

| Record name | Methyl 2-cyano-5-methoxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127510-95-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | METHYL 2-CYANO-5-METHOXYBENZOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50438177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 2-cyano-5-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for Methyl 2-cyano-5-methoxybenzoate, a key intermediate in the development of various pharmaceutical compounds. This document details the necessary experimental protocols, quantitative data, and logical workflows to facilitate its synthesis in a laboratory setting.

Introduction

This compound is a valuable building block in medicinal chemistry and drug discovery. Its substituted benzonitrile structure is a common motif in a wide range of biologically active molecules. This guide outlines a robust and reproducible three-step synthesis pathway, commencing from the readily available starting material, 3-methoxybenzoic acid. The synthesis involves a sequential bromination, esterification, and a final cyanation step to yield the target compound.

Overall Synthesis Pathway

The synthesis of this compound can be achieved through a three-step process as illustrated below. The pathway is designed to utilize common laboratory reagents and techniques, ensuring its accessibility to a broad range of researchers.

Caption: Overall synthesis pathway for this compound.

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the synthesis, along with a summary of the quantitative data in a tabular format for easy reference and comparison.

Quantitative Data Summary

| Step | Reaction | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Bromination | 3-Methoxybenzoic Acid | N-Bromosuccinimide, H₂SO₄, KBr, Red Phosphorus | Dichloromethane | 25-30 | 3 | ~93 |

| 2 | Esterification | 2-Bromo-5-methoxybenzoic Acid | Methanol, H₂SO₄ | Methanol | Reflux | 4-6 | >90 (Estimated) |

| 3 | Cyanation | Methyl 2-bromo-5-methoxybenzoate | Copper(I) Cyanide | N-Methyl-2-pyrrolidone | 170 | 4 | ~88 |

Step 1: Synthesis of 2-Bromo-5-methoxybenzoic Acid (Bromination)

This step involves the selective bromination of 3-methoxybenzoic acid at the ortho-position to the carboxylic acid group.

Experimental Workflow:

Caption: Workflow for the bromination of 3-methoxybenzoic acid.

Protocol:

-

Into a 500 mL four-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, add 75 g of dichloromethane, 15.2 g (0.1 mol) of 3-methoxybenzoic acid, 30 mL of concentrated sulfuric acid, 1.19 g (0.01 mol) of potassium bromide, and 1.23 g (0.01 mol) of red phosphorus.[1]

-

Commence stirring and add 26.7 g (0.15 mol) of N-bromosuccinimide portion-wise at 25 °C, maintaining the reaction temperature between 25-30 °C.[1]

-

Continue the reaction for 3 hours, monitoring the consumption of the starting material by High-Performance Liquid Chromatography (HPLC).[1]

-

Upon completion, pour the reaction mixture into 200 g of ice water to quench the reaction.[1]

-

Separate the organic layer and wash it with water and brine.

-

Recover the dichloromethane under reduced pressure.

-

Recrystallize the crude product from 65 mL of ethanol to obtain pure 2-bromo-5-methoxybenzoic acid.[1] The expected yield is approximately 93.4% with a purity of 99.1%.[1]

Step 2: Synthesis of Methyl 2-bromo-5-methoxybenzoate (Esterification)

This step converts the synthesized carboxylic acid into its corresponding methyl ester. This is a standard Fischer esterification reaction.

Experimental Workflow:

Caption: Workflow for the esterification of 2-bromo-5-methoxybenzoic acid.

Protocol:

-

In a round-bottom flask, dissolve 2-bromo-5-methoxybenzoic acid in an excess of methanol (e.g., 10-20 equivalents).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC.

-

After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 2-bromo-5-methoxybenzoate.

Step 3: Synthesis of this compound (Cyanation)

The final step is the conversion of the aryl bromide to the target aryl nitrile via a Rosenmund-von Braun reaction.

Experimental Workflow:

References

In-Depth Technical Guide: Methyl 2-cyano-5-methoxybenzoate

CAS Number: 127510-95-6

A Comprehensive Overview for Researchers and Drug Development Professionals

This technical guide provides a detailed overview of Methyl 2-cyano-5-methoxybenzoate, a key chemical intermediate with significant applications in organic synthesis and medicinal chemistry. This document is intended for researchers, scientists, and professionals involved in drug development and other areas of chemical research.

Chemical and Physical Properties

This compound is a substituted aromatic compound containing a methyl ester, a cyano group, and a methoxy group. These functional groups contribute to its reactivity and utility as a versatile building block in the synthesis of more complex molecules.

| Property | Value | Source |

| CAS Number | 127510-95-6 | Multiple Sources |

| Molecular Formula | C₁₀H₉NO₃ | Multiple Sources |

| Molecular Weight | 191.18 g/mol | Multiple Sources |

| Appearance | White to off-white crystalline powder | Supplier Data |

| Purity | ≥97% | Supplier Data |

| Melting Point | 98-102 °C | Supplier Data |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. | General Chemical Knowledge |

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from 2-amino-5-methoxybenzoic acid. The first step involves a Sandmeyer reaction to introduce the cyano group, followed by an esterification of the resulting carboxylic acid.

Experimental Protocol: Synthesis of 2-cyano-5-methoxybenzoic acid

This protocol is based on a standard Sandmeyer reaction followed by hydrolysis.

Materials:

-

2-amino-5-methoxybenzoic acid

-

Hydrochloric acid (HCl)

-

Sodium nitrite (NaNO₂)

-

Copper(I) cyanide (CuCN)

-

Sodium cyanide (NaCN)

-

Sodium hydroxide (NaOH)

-

Dichloromethane (CH₂Cl₂)

-

Magnesium sulfate (MgSO₄)

-

Deionized water

-

Ice

Procedure:

-

Diazotization:

-

In a flask, dissolve 2-amino-5-methoxybenzoic acid in a solution of hydrochloric acid and water.

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

-

Cyanation (Sandmeyer Reaction):

-

In a separate flask, prepare a solution of copper(I) cyanide and sodium cyanide in water.

-

Slowly add the cold diazonium salt solution to the cyanide solution. Vigorous nitrogen evolution will be observed.

-

After the addition is complete, warm the mixture to room temperature and then heat to 50-60 °C for 1 hour to ensure complete reaction.

-

-

Hydrolysis and Work-up:

-

Cool the reaction mixture and acidify with concentrated HCl to pH 1-2.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-cyano-5-methoxybenzoic acid.

-

The crude product can be purified by recrystallization.

-

Experimental Protocol: Esterification to this compound

This protocol describes a standard Fischer esterification.

Materials:

-

2-cyano-5-methoxybenzoic acid

-

Methanol (MeOH)

-

Sulfuric acid (H₂SO₄, concentrated)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine

-

Ethyl acetate (EtOAc)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup:

-

In a round-bottom flask, dissolve 2-cyano-5-methoxybenzoic acid in an excess of methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid (a few drops) to the solution.

-

-

Reflux:

-

Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

-

Purification:

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Applications in Drug Discovery

This compound is a valuable building block in the synthesis of various heterocyclic compounds and other complex organic molecules that are often investigated for their therapeutic potential. The cyano and ester functionalities provide reactive handles for a variety of chemical transformations.

Visualized Workflows

Synthesis Workflow```dot

Spectroscopic and Synthetic Profile of Methyl 2-cyano-5-methoxybenzoate: A Technical Guide

For Immediate Release

This technical guide provides an in-depth overview of the spectroscopic properties and synthetic protocol for Methyl 2-cyano-5-methoxybenzoate, a key intermediate in the development of novel pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.

Spectroscopic Data Summary

The following tables summarize the available spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| 7.72 | d, J=8.8 Hz | 1H | Aromatic CH |

| 7.61 | d, J=1.6 Hz | 1H | Aromatic CH |

| 7.12-7.15 | m | 1H | Aromatic CH |

| 4.00 | s | 3H | Methoxy (-OCH₃) |

| 3.92 | s | 3H | Ester Methyl (-COOCH₃) |

Solvent: CDCl₃, Frequency: 400 MHz[1]

Table 2: Infrared (IR) Spectroscopy

| Peak Position (cm⁻¹) | Assignment |

| ~2225 | Cyano group (C≡N) stretch |

Note: This is a predicted value.

Table 3: Mass Spectrometry

| Molecular Formula | Molecular Weight |

| C₁₀H₉NO₃ | 191.18 g/mol |

Further fragmentation data is not currently available in the public domain.

Experimental Protocols

Synthesis of this compound

A detailed protocol for the synthesis of this compound has been reported.[1] The synthesis involves the cyanation of a brominated precursor.

Materials:

-

Methyl 2-bromo-5-methoxybenzoate

-

Copper(I) cyanide (CuCN)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Methyl 2-bromo-5-methoxybenzoate is dissolved in N,N-Dimethylformamide.[1]

-

Copper(I) cyanide is added to the solution.[1]

-

The reaction mixture is heated to 140°C for one hour.[1]

-

Upon completion, the reaction is cooled to room temperature.[1]

-

The mixture is then diluted with water and extracted with ethyl acetate.[1]

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.[1]

-

The crude product is purified by flash column chromatography on silica gel using a petroleum ether/ethyl acetate gradient to yield pure this compound.[1]

Spectroscopic Analysis

The characterization of the synthesized compound was performed using the following instrumentation:

-

¹H NMR: A Bruker AV-400 spectrometer was used to record the proton NMR spectrum.[1] Samples were dissolved in deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[1]

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the analysis of the spectroscopic data obtained for this compound.

Caption: Workflow for Synthesis, Purification, and Spectroscopic Analysis.

References

Methyl 2-cyano-5-methoxybenzoate: A Versatile Building Block in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Methyl 2-cyano-5-methoxybenzoate, a polysubstituted aromatic compound, is emerging as a valuable and versatile building block in the field of organic synthesis. Its unique arrangement of a methyl ester, a cyano group, and a methoxy group on a benzene ring offers multiple reactive sites, making it an attractive starting material for the construction of complex molecular architectures, particularly in the synthesis of heterocyclic compounds with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the properties, synthesis, and synthetic applications of this compound, with a focus on its role as a key intermediate for the preparation of novel compounds.

Physicochemical Properties

This compound is a solid at room temperature. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 127510-95-6 |

| Molecular Formula | C₁₀H₉NO₃ |

| Molecular Weight | 191.18 g/mol |

| Boiling Point | 340.2 °C at 760 mmHg |

| Flash Point | 148.4 °C |

| Density | 1.2 g/cm³ |

| Appearance | White to off-white solid |

| Solubility | Soluble in most organic solvents |

Synthesis of this compound

While specific, detailed experimental protocols for the synthesis of this compound are not extensively reported in readily available literature, a plausible synthetic route can be devised based on established organic chemistry principles. A common approach would involve the esterification of the corresponding carboxylic acid, 2-cyano-5-methoxybenzoic acid.

Experimental Protocol: Synthesis of this compound from 2-cyano-5-methoxybenzoic acid (Hypothetical)

Materials:

-

2-cyano-5-methoxybenzoic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine

-

Anhydrous magnesium sulfate

-

Dichloromethane

Procedure:

-

To a solution of 2-cyano-5-methoxybenzoic acid (1.0 eq) in anhydrous methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

-

The reaction mixture is then heated to reflux and stirred for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the methanol is removed under reduced pressure.

-

The residue is dissolved in dichloromethane and washed successively with water, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Diagram 1: Hypothetical Synthesis of this compound

Caption: Hypothetical reaction scheme for the synthesis of the target compound.

Applications in Organic Synthesis

The strategic placement of the cyano and ester functionalities ortho to each other makes this compound a valuable precursor for the synthesis of various nitrogen-containing heterocyclic systems. The cyano group can participate in cyclization reactions, either through direct nucleophilic attack or after transformation into other functional groups like amidines or amides.

Synthesis of Quinazolinones and Related Heterocycles

Ortho-amino- or ortho-cyano-benzoates are well-established precursors for the synthesis of quinazolinones and related fused heterocyclic systems, which are prevalent scaffolds in many biologically active molecules. While direct examples using this compound are scarce in the literature, its structural motifs suggest its potential in this area.

Hypothetical Reaction Pathway: Synthesis of a Methoxy-Substituted Quinazolinone

A plausible synthetic route would involve the reduction of the cyano group to an aminomethyl group, followed by cyclization with a suitable carbonyl-containing reagent. Alternatively, direct cyclization of the cyano group with a binucleophile could be envisioned.

Diagram 2: Potential Application in Quinazolinone Synthesis

Caption: A potential synthetic route to quinazolinone derivatives.

Precursor to Other Functionalized Benzoates

The cyano and ester groups of this compound can be selectively transformed to introduce further functionalization on the aromatic ring, thereby creating a diverse library of building blocks for various synthetic endeavors.

Table 2: Potential Transformations and Products

| Reagent(s) | Transformation of Cyano Group | Resulting Functional Group |

| H₂O, H⁺ or OH⁻ | Hydrolysis | Carboxylic acid |

| LiAlH₄ or H₂, Catalyst | Reduction | Amine |

| Grignard Reagents | Addition | Ketone (after hydrolysis) |

Spectroscopic Data (Predicted)

Due to the limited availability of published experimental spectra for this compound, the following data is predicted based on the analysis of its structure and comparison with similar compounds.

Table 3: Predicted Spectroscopic Data

| Technique | Predicted Peaks/Signals |

| ¹H NMR (CDCl₃) | δ ~7.5-7.8 (m, 2H, Ar-H), ~7.0 (d, 1H, Ar-H), ~3.9 (s, 3H, OCH₃), ~3.9 (s, 3H, COOCH₃) |

| ¹³C NMR (CDCl₃) | δ ~165 (C=O), ~160 (C-OMe), ~135 (Ar-C), ~120 (Ar-C), ~118 (Ar-C), ~115 (CN), ~110 (Ar-C), ~56 (OCH₃), ~53 (COOCH₃) |

| IR (KBr, cm⁻¹) | ~2230 (C≡N stretch), ~1720 (C=O stretch), ~1600, 1500 (C=C aromatic stretch), ~1250 (C-O stretch) |

| Mass Spec (EI) | m/z 191 (M⁺), 160 (M⁺ - OCH₃), 132 (M⁺ - COOCH₃) |

Diagram 3: Workflow for Spectroscopic Analysis

Caption: A general workflow for the characterization of a synthesized compound.

Conclusion

This compound possesses a unique combination of functional groups that make it a promising building block for organic synthesis. While detailed studies on its applications are still emerging, its potential for the construction of complex heterocyclic molecules, particularly those with pharmaceutical relevance, is significant. The information provided in this guide, including its physicochemical properties and potential synthetic utility, serves as a valuable resource for researchers and scientists looking to explore the chemistry of this versatile compound. Further investigation into its reactivity and applications is warranted and is expected to unveil new avenues for the synthesis of novel and functional molecules.

An In-depth Technical Guide to Methyl 2-cyano-5-methoxybenzoate Derivatives and Analogs for Drug Discovery Professionals

An Introduction to a Promising Scaffold in Medicinal Chemistry

Substituted benzonitriles, a class of aromatic compounds characterized by a cyano-substituted benzene ring, are of significant interest in the field of drug discovery. The nitrile functional group and the overall molecular architecture of these compounds make them versatile scaffolds for the development of novel therapeutic agents. This technical guide focuses on Methyl 2-cyano-5-methoxybenzoate and its derivatives, exploring their synthesis, potential biological activities, and the experimental methodologies used for their evaluation. This document is intended for researchers, scientists, and professionals involved in drug development, providing a comprehensive overview of this promising class of molecules.

Synthetic Methodologies

The synthesis of this compound and its analogs can be achieved through several established organic chemistry reactions. The choice of a specific synthetic route often depends on the availability of starting materials and the desired substitution pattern on the benzene ring. A common and effective method for introducing the cyano group is the Sandmeyer reaction.

Experimental Protocol: Synthesis of a Benzonitrile Derivative via Sandmeyer Reaction

This protocol describes a general procedure for the synthesis of a benzonitrile from a corresponding aniline precursor, which can be adapted for the synthesis of this compound derivatives.

Materials:

-

Substituted aniline (e.g., 2-amino-5-methoxybenzoic acid)

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Copper(I) cyanide (CuCN)

-

Sodium cyanide (NaCN)

-

Organic solvent (e.g., toluene, DMF)

-

Ice

Procedure:

-

Diazotization:

-

Dissolve the starting aniline in a cooled (0-5 °C) aqueous solution of hydrochloric acid.

-

Slowly add a chilled aqueous solution of sodium nitrite dropwise while maintaining the temperature between 0 and 5 °C.

-

Stir the mixture for an additional 30 minutes to ensure the complete formation of the diazonium salt.

-

-

Cyanation (Sandmeyer Reaction):

-

In a separate flask, prepare a solution of copper(I) cyanide in an aqueous solution of sodium cyanide.

-

Slowly add the freshly prepared diazonium salt solution to the copper(I) cyanide solution. Vigorous nitrogen evolution is typically observed.

-

The reaction mixture is often gently warmed to ensure the completion of the reaction.

-

-

Work-up and Purification:

-

After the reaction is complete, the mixture is typically subjected to steam distillation or solvent extraction to isolate the crude benzonitrile derivative.

-

The crude product is then purified using techniques such as distillation or column chromatography to yield the pure benzonitrile compound.

-

Logical Relationship: Synthetic Pathway

Caption: General workflow for the Sandmeyer reaction.

Potential Therapeutic Applications and Biological Evaluation

Derivatives of this compound are being investigated for a range of therapeutic applications, primarily as enzyme inhibitors. Two key areas of interest are their potential as aromatase inhibitors for cancer therapy and as anti-inflammatory agents.

Aromatase Inhibition

Aromatase is a crucial enzyme in the biosynthesis of estrogens and is a validated target for the treatment of hormone-dependent breast cancer. Several non-steroidal aromatase inhibitors feature a substituted benzonitrile scaffold.

Experimental Protocol: In Vitro Aromatase Inhibition Assay (Human Placental Microsomes)

This protocol outlines a common method for evaluating the inhibitory potential of compounds against human aromatase.[1]

Materials:

-

Human placental microsomes (source of aromatase)[1]

-

[1β-³H]-Androst-4-ene-3,17-dione (radiolabeled substrate)

-

NADPH regenerating system (cofactor)

-

Test compounds (e.g., this compound derivatives)

-

Phosphate buffer

-

Dextran-coated charcoal

-

Scintillation cocktail and counter

Procedure:

-

Incubation:

-

In a reaction tube, combine the human placental microsomes, the NADPH regenerating system, and the test compound at various concentrations in a phosphate buffer.

-

Pre-incubate the mixture to allow the inhibitor to interact with the enzyme.

-

Initiate the enzymatic reaction by adding the radiolabeled androstenedione.

-

Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific duration.

-

-

Termination and Extraction:

-

Stop the reaction by adding an organic solvent (e.g., chloroform).

-

Extract the steroids from the aqueous phase.

-

-

Quantification of Tritiated Water:

-

Separate the aqueous phase containing the released tritiated water from the organic phase.

-

Treat the aqueous phase with dextran-coated charcoal to remove any remaining steroids.

-

Measure the radioactivity of the tritiated water in the aqueous phase using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of aromatase inhibition for each concentration of the test compound relative to a control without an inhibitor.

-

Determine the IC50 value, which is the concentration of the inhibitor required to reduce aromatase activity by 50%.

-

Signaling Pathway: Aromatase and Estrogen Synthesis

Caption: Inhibition of estrogen synthesis by an aromatase inhibitor.

Quantitative Data for Aromatase Inhibitors (Reference Compounds)

| Compound | Type | IC50 (Aromatase) | Reference |

| Letrozole | Non-steroidal Aromatase Inhibitor | ~1.9 nM | [2] |

| Anastrozole | Non-steroidal Aromatase Inhibitor | ~15 nM | [2] |

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. The development of novel anti-inflammatory agents is a key area of pharmaceutical research. Substituted benzonitriles have shown promise in this area.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to assess the acute anti-inflammatory activity of new compounds.[3][4]

Materials:

-

Male Wistar rats (180-220 g)

-

Carrageenan solution (1% in saline)

-

Test compounds (e.g., this compound derivatives)

-

Vehicle (e.g., saline, carboxymethyl cellulose)

-

Plethysmometer

Procedure:

-

Animal Dosing:

-

Administer the test compound or vehicle to the rats via an appropriate route (e.g., oral gavage, intraperitoneal injection).

-

-

Induction of Inflammation:

-

After a set period (e.g., 30-60 minutes) to allow for drug absorption, inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

-

Measurement of Paw Edema:

-

Measure the volume of the injected paw using a plethysmometer at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

-

-

Data Analysis:

-

Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group at each time point.

-

The formula for calculating the percentage of inhibition is: % Inhibition = [(V_c - V_t) / V_c] * 100 where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

-

Signaling Pathway: Inflammatory Cascade

Caption: Inhibition of the inflammatory cascade.

Quantitative Data for Anti-inflammatory Agents (Reference Compounds)

| Compound | Dose (mg/kg) | Route | % Inhibition of Edema (at 3h) | Reference |

| Indomethacin | 10 | p.o. | ~50-60% | [3] |

| Phenylbutazone | 100 | p.o. | ~40-50% | [3] |

Hedgehog Signaling Pathway Inhibition

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and its aberrant activation is implicated in several types of cancer.[5][6] Small molecule inhibitors of this pathway are of great interest as potential anti-cancer therapeutics.[5][6] While direct evidence for this compound derivatives is limited, the general structural features of some known Hh pathway inhibitors suggest that this scaffold could be explored for this target.

Signaling Pathway: Hedgehog Pathway

Caption: Potential inhibition of the Hedgehog signaling pathway at the level of Smoothened (SMO).

Conclusion and Future Directions

This compound and its derivatives represent a versatile and promising scaffold for the development of new therapeutic agents. Their synthesis is accessible through well-established chemical reactions, and they have the potential to modulate key biological targets involved in cancer and inflammation.

Further research is warranted to synthesize a focused library of these derivatives and to perform comprehensive biological evaluations. Structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of these compounds for their respective targets. The detailed experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to embark on the exploration of this exciting class of molecules.

References

- 1. epa.gov [epa.gov]

- 2. Synthesis and structure-activity relationship studies of derivatives of the dual aromatase-sulfatase inhibitor 4-{[(4-cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. inotiv.com [inotiv.com]

- 5. Small molecule inhibitors of the hedgehog signaling pathway for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hedgehog pathway inhibitor - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Reaction Mechanisms of Methyl 2-cyano-5-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and reactivity of Methyl 2-cyano-5-methoxybenzoate, a substituted aromatic compound with potential applications in medicinal chemistry and materials science. The document details plausible synthetic routes, explores the mechanistic pathways of its key reactions, and presents relevant quantitative data in a structured format. Detailed experimental protocols are provided for the synthesis and characteristic reactions, accompanied by visual diagrams of reaction mechanisms and experimental workflows to facilitate understanding and replication.

Introduction

This compound is a multifunctional aromatic molecule featuring a nitrile, an ester, and a methoxy group on a benzene ring. This unique combination of functional groups makes it a versatile intermediate for the synthesis of more complex molecules, including heterocyclic compounds and potential pharmaceutical agents. Understanding the reactivity and reaction mechanisms of this compound is crucial for its effective utilization in research and development. This guide will delve into the core chemical transformations involving this compound, providing a foundational resource for scientists and researchers.

Synthesis of this compound

The synthesis of this compound can be approached through several strategic pathways. A common and effective method involves a multi-step sequence starting from a readily available precursor, such as m-methoxybenzoic acid.

Synthetic Pathway Overview

A plausible and efficient synthesis route involves the following key transformations:

-

Bromination of m-methoxybenzoic acid: Introduction of a bromine atom at the ortho position to the carboxylic acid group.

-

Esterification of 2-bromo-5-methoxybenzoic acid: Conversion of the carboxylic acid to its methyl ester.

-

Cyanation of Methyl 2-bromo-5-methoxybenzoate: Replacement of the bromine atom with a cyano group.

This synthetic approach is illustrated in the workflow diagram below.

Caption: Synthetic workflow for this compound.

Experimental Protocols for Synthesis

Principle: This reaction is an electrophilic aromatic substitution where the methoxy group, being an ortho-, para-director, and the carboxylic acid group, a meta-director, cooperatively direct the incoming electrophile (bromine) to the position ortho to the carboxylic acid and meta to the methoxy group.

Experimental Protocol: A method for the bromination of m-methoxybenzoic acid is described in patent CN112250562A.[1] In a typical procedure, m-methoxybenzoic acid is dissolved in a suitable solvent like dichloromethane. Concentrated sulfuric acid is added, followed by a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like red phosphorus and a bromide salt. The reaction is typically carried out at room temperature for several hours. After completion, the reaction mixture is quenched with ice water, and the organic layer is separated, dried, and concentrated. The crude product can be purified by recrystallization.[1]

| Reagent/Parameter | Molar Ratio/Condition |

| m-Methoxybenzoic acid | 1.0 eq |

| N-Bromosuccinimide | 1.5 eq |

| Potassium bromide | 0.1 eq |

| Red phosphorus | 0.1 eq |

| Concentrated H₂SO₄ | 2-3 volumes |

| Dichloromethane | 5 volumes |

| Temperature | 25-30 °C |

| Reaction Time | 3 hours |

| Typical Yield | 93.4% [1] |

Table 1: Quantitative data for the synthesis of 2-Bromo-5-methoxybenzoic acid.[1]

Principle: This is a classic Fischer esterification where the carboxylic acid is reacted with an excess of methanol in the presence of a strong acid catalyst.

Experimental Protocol: 2-Bromo-5-methoxybenzoic acid is dissolved in an excess of methanol. A catalytic amount of concentrated sulfuric acid is added, and the mixture is heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). After completion, the excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution to remove any unreacted acid, followed by a brine wash. The organic layer is then dried and concentrated to yield Methyl 2-bromo-5-methoxybenzoate.

| Reagent/Parameter | Molar Ratio/Condition |

| 2-Bromo-5-methoxybenzoic acid | 1.0 eq |

| Methanol | Excess (solvent) |

| Concentrated H₂SO₄ | Catalytic amount |

| Temperature | Reflux |

| Reaction Time | 4-6 hours |

| Typical Yield | >95% |

Table 2: Typical quantitative data for the esterification of 2-Bromo-5-methoxybenzoic acid.

Principle: This step involves a nucleophilic aromatic substitution, specifically a Rosenmund-von Braun reaction or a palladium-catalyzed cyanation, to replace the bromine atom with a nitrile group.

Experimental Protocol (Palladium-Catalyzed): A general procedure for palladium-catalyzed cyanation of aryl bromides can be adapted.[2] In a reaction vessel, Methyl 2-bromo-5-methoxybenzoate, a cyanide source such as zinc cyanide (Zn(CN)₂), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable ligand like dppf), and a base (e.g., K₂CO₃) are combined in an anhydrous solvent like DMF or NMP. The mixture is heated under an inert atmosphere (e.g., nitrogen or argon) for several hours. After completion, the reaction is cooled, diluted with a suitable solvent, and filtered. The filtrate is washed with water and brine, dried, and concentrated. The crude product is then purified by column chromatography.

| Reagent/Parameter | Molar Ratio/Condition |

| Methyl 2-bromo-5-methoxybenzoate | 1.0 eq |

| Zn(CN)₂ | 0.6-1.2 eq |

| Palladium Catalyst (e.g., Pd(PPh₃)₄) | 2-5 mol% |

| Solvent (e.g., DMF) | Anhydrous |

| Temperature | 80-120 °C |

| Reaction Time | 12-24 hours |

| Typical Yield | 70-90% |

Table 3: Typical quantitative data for the palladium-catalyzed cyanation.

Key Reaction Mechanisms of this compound

The reactivity of this compound is dictated by its three functional groups and the substituted aromatic ring.

Hydrolysis of the Ester and Nitrile Groups

Both the ester and the nitrile functionalities can be hydrolyzed under acidic or basic conditions.

Mechanism: Under basic conditions, the hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the methoxide ion, leading to the formation of a carboxylate salt. The nitrile group is more resistant to hydrolysis but can be hydrolyzed to a carboxylate under more forcing conditions.

Caption: Mechanism of ester hydrolysis.

Experimental Protocol: this compound is dissolved in a mixture of an alcohol (e.g., methanol or ethanol) and an aqueous solution of a strong base (e.g., NaOH or KOH). The mixture is heated under reflux until the reaction is complete (monitored by TLC). After cooling, the reaction mixture is acidified with a strong acid (e.g., HCl) to precipitate the carboxylic acid. The solid product, 2-cyano-5-methoxybenzoic acid, is then collected by filtration, washed with cold water, and dried.

| Reagent/Parameter | Molar Ratio/Condition |

| This compound | 1.0 eq |

| NaOH | 2-3 eq |

| Solvent | Methanol/Water |

| Temperature | Reflux |

| Reaction Time | 2-4 hours |

| Typical Yield | >90% |

Table 4: Typical quantitative data for the hydrolysis of the ester group.

Reduction of the Nitrile Group

The cyano group can be reduced to a primary amine or an aldehyde, depending on the reducing agent used.

Mechanism (Reduction to Amine): Strong reducing agents like lithium aluminum hydride (LiAlH₄) reduce the nitrile to a primary amine through the addition of hydride ions.

Experimental Protocol (Reduction to Amine): In a flame-dried flask under an inert atmosphere, a solution of this compound in an anhydrous ether (e.g., THF or diethyl ether) is added dropwise to a stirred suspension of LiAlH₄ in the same solvent at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. After completion, the reaction is carefully quenched by the sequential addition of water and an aqueous NaOH solution. The resulting solid is filtered off, and the filtrate is extracted with an organic solvent. The combined organic layers are dried and concentrated to afford the aminomethyl product.

| Reagent/Parameter | Molar Ratio/Condition |

| This compound | 1.0 eq |

| LiAlH₄ | 1.5-2.0 eq |

| Solvent | Anhydrous THF |

| Temperature | 0 °C to room temp. |

| Reaction Time | 4-8 hours |

| Typical Yield | 70-85% |

Table 5: Typical quantitative data for the reduction of the nitrile to an amine.

Electrophilic Aromatic Substitution

The aromatic ring of this compound can undergo electrophilic substitution. The directing effects of the substituents play a crucial role in determining the position of the incoming electrophile. The methoxy group is a strongly activating ortho-, para-director, while the cyano and methyl ester groups are deactivating meta-directors. The overall effect will be a combination of these influences, with the powerful activating effect of the methoxy group likely dominating the regioselectivity.

Directing Effects:

-

-OCH₃ (Methoxy): Activating, ortho-, para-directing.

-

-CN (Cyano): Deactivating, meta-directing.

-

-COOCH₃ (Methyl Ester): Deactivating, meta-directing.

Given the positions of the existing substituents (cyano at C2, methoxy at C5), the most likely positions for electrophilic attack are C4 and C6, which are ortho and para to the activating methoxy group.

Caption: Predicted outcome of electrophilic aromatic substitution.

Experimental Protocol (Nitration): A general procedure for the nitration of an activated aromatic ring can be followed. This compound is dissolved in a solvent like acetic acid or dichloromethane and cooled in an ice bath. A nitrating mixture (a solution of nitric acid in sulfuric acid) is added dropwise while maintaining the low temperature. The reaction is stirred for a short period and then poured into ice water. The precipitated product is collected by filtration, washed with water, and can be purified by recrystallization.

| Reagent/Parameter | Molar Ratio/Condition |

| This compound | 1.0 eq |

| HNO₃ | 1.1 eq |

| H₂SO₄ | Catalytic to excess |

| Temperature | 0-10 °C |

| Reaction Time | 1-2 hours |

| Typical Yield | Variable |

Table 6: General conditions for the nitration of this compound.

Spectroscopic Data

-

¹H NMR: Signals for the two methoxy groups (one from the ester and one from the ether) would appear as singlets around 3.8-4.0 ppm. The aromatic protons would appear as distinct signals in the aromatic region (around 7.0-8.0 ppm), with coupling patterns determined by their relative positions.

-

¹³C NMR: The spectrum would show characteristic signals for the carbonyl carbon of the ester (around 165 ppm), the nitrile carbon (around 115-120 ppm), the aromatic carbons (in the range of 110-160 ppm), and the methoxy carbons (around 50-60 ppm).

-

IR Spectroscopy: Key absorption bands would include a strong C≡N stretch around 2220-2240 cm⁻¹, a strong C=O stretch for the ester around 1720-1740 cm⁻¹, and C-O stretching bands for the ether and ester groups.

Applications in Drug Development and Research

Substituted benzonitriles and benzoates are common structural motifs in medicinal chemistry. The presence of the cyano and ester groups allows for further chemical modifications to build more complex molecular architectures. For instance, the nitrile group can be converted into an amidine or a tetrazole, which are important functional groups in various drug molecules. The ester can be hydrolyzed to a carboxylic acid, which can then be coupled with amines to form amides. While no specific signaling pathways involving this compound have been reported, its potential as a scaffold for the synthesis of biologically active compounds is significant.

Conclusion

This compound is a valuable synthetic intermediate with a rich and diverse reactivity profile. This guide has outlined its synthesis, detailed the mechanisms of its key reactions, and provided experimental protocols and quantitative data to aid researchers in its practical application. The understanding of these reaction mechanisms is fundamental for the design of novel synthetic strategies and the development of new molecules with potential applications in various fields of chemical and pharmaceutical research. Further exploration of the biological activities of derivatives of this compound may reveal its potential in drug discovery and development.

References

Structural Analysis of Methyl 2-cyano-5-methoxybenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed structural analysis of Methyl 2-cyano-5-methoxybenzoate, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages data from structurally similar compounds and predictive models to offer a comprehensive overview of its chemical properties, a plausible synthetic pathway, and potential biological significance. This approach provides a foundational understanding for researchers engaging with this and related chemical entities.

Chemical Structure and Properties

This compound is an aromatic compound characterized by a benzene ring substituted with a cyano group, a methoxy group, and a methyl ester group. The relative positions of these functional groups are crucial for the molecule's reactivity and biological interactions.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₀H₉NO₃ |

| Molecular Weight | 191.18 g/mol |

| XlogP | 1.8 |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 4 |

| Rotatable Bond Count | 3 |

Note: These values are predicted based on computational models and data from analogous compounds.

Synthesis Pathway

A potential synthetic route to this compound can be adapted from established methods for the synthesis of substituted benzoic acid esters. A plausible two-step process starting from commercially available 2-hydroxy-5-methoxybenzoic acid is outlined below.

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol: Proposed Synthesis

Step 1: Esterification of 2-hydroxy-5-methoxybenzoic acid

-

Dissolve 2-hydroxy-5-methoxybenzoic acid in an excess of methanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

After completion, neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography to yield Methyl 2-hydroxy-5-methoxybenzoate.

Step 2: Conversion to this compound (via Sandmeyer Reaction)

Note: This step first requires the conversion of the hydroxyl group to an amino group, typically through nitration followed by reduction, to yield Methyl 2-amino-5-methoxybenzoate.

-

Dissolve Methyl 2-amino-5-methoxybenzoate in a cold aqueous solution of hydrochloric acid.

-

Add a solution of sodium nitrite in water dropwise at 0-5 °C to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) cyanide.

-

Slowly add the diazonium salt solution to the copper(I) cyanide solution, maintaining the temperature below 10 °C.

-

Stir the reaction mixture at room temperature for several hours.

-

Extract the product with an organic solvent, wash, and dry.

-

Purify by recrystallization or column chromatography to obtain this compound.

Spectroscopic Analysis (Predicted)

The following tables summarize the predicted spectroscopic data for this compound, which are crucial for its identification and structural confirmation.

Table 2: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~7.6 | d | 1H | Aromatic H |

| ~7.2 | dd | 1H | Aromatic H |

| ~7.0 | d | 1H | Aromatic H |

| ~3.9 | s | 3H | -OCH₃ (ester) |

| ~3.8 | s | 3H | -OCH₃ (ether) |

Table 3: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O (ester) |

| ~158 | Aromatic C-O |

| ~135 | Aromatic C |

| ~120 | Aromatic C |

| ~118 | Aromatic C-CN |

| ~117 | C≡N |

| ~115 | Aromatic C |

| ~56 | -OCH₃ (ether) |

| ~53 | -OCH₃ (ester) |

| ~110 | Aromatic C-CN |

Table 4: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group |

| ~2230 | C≡N stretch |

| ~1725 | C=O stretch (ester) |

| ~1600, 1480 | C=C stretch (aromatic) |

| ~1250 | C-O stretch (aryl ether) |

| ~1100 | C-O stretch (ester) |

Table 5: Predicted Mass Spectrometry Data (EI)

| m/z | Interpretation |

| 191 | [M]⁺ (Molecular Ion) |

| 160 | [M - OCH₃]⁺ |

| 132 | [M - COOCH₃]⁺ |

Analytical Workflow

The structural elucidation of a newly synthesized batch of this compound would follow a standard analytical workflow.

Caption: Standard analytical workflow for structural elucidation.

Potential Biological and Pharmacological Significance

While specific biological data for this compound is not widely published, the cyanobenzoate scaffold is present in various biologically active molecules. Substituted cyanobenzoates have been investigated for a range of activities. For instance, some 2-cyanoacrylate derivatives have shown significant herbicidal activities.[1] The presence of the cyano and methoxy groups can influence the molecule's polarity, lipophilicity, and ability to participate in hydrogen bonding, all of which are critical for its interaction with biological targets. Further research, including in vitro and in vivo screening, is necessary to elucidate the specific biological profile of this compound.

Conclusion

This technical guide provides a foundational understanding of this compound based on predictive modeling and data from analogous structures. The proposed synthetic route and predicted spectroscopic data serve as a valuable starting point for researchers. The potential for biological activity, suggested by the cyanobenzoate core, warrants further investigation into its pharmacological properties. As with any predictive analysis, experimental validation of the data presented herein is essential for advancing research and development involving this compound.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Methyl 2-cyano-5-methoxybenzoate from 2-hydroxy-5-methoxybenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the multi-step synthesis of Methyl 2-cyano-5-methoxybenzoate, a key intermediate in the development of various pharmaceutical compounds. The synthesis commences with the readily available starting material, 2-hydroxy-5-methoxybenzoic acid, and proceeds through a five-step reaction sequence: esterification, nitration, reduction, diazotization, and a final Sandmeyer reaction to introduce the cyano group. This protocol includes detailed experimental procedures, a summary of expected quantitative data, and visual representations of the synthetic workflow and chemical transformations.

Introduction

This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of complex heterocyclic compounds with potential therapeutic activities. The synthetic route outlined herein provides a reliable and scalable method for the preparation of this intermediate from 2-hydroxy-5-methoxybenzoic acid. The overall strategy involves the protection of the carboxylic acid functionality via esterification, followed by regioselective nitration, reduction of the nitro group to an amine, conversion of the amine to a diazonium salt, and subsequent displacement with a cyanide nucleophile.

Overall Synthesis Workflow

The synthesis of this compound is accomplished through a five-step process, as illustrated in the workflow diagram below.

Figure 1: Overall experimental workflow for the synthesis.

Chemical Reaction Pathway

The chemical transformations involved in the synthesis are depicted in the following reaction scheme.

Figure 2: Chemical reaction pathway.

Experimental Protocols

Step 1: Esterification of 2-hydroxy-5-methoxybenzoic acid

Objective: To synthesize Methyl 2-hydroxy-5-methoxybenzoate.

Procedure:

-

To a solution of 2-hydroxy-5-methoxybenzoic acid (10.0 g, 59.5 mmol) in methanol (100 mL), cautiously add concentrated sulfuric acid (3 mL).

-

Heat the mixture at reflux for 6 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate (150 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) followed by brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield Methyl 2-hydroxy-5-methoxybenzoate as a clear liquid.

Step 2: Nitration of Methyl 2-hydroxy-5-methoxybenzoate

Objective: To synthesize Methyl 2-hydroxy-5-methoxy-4-nitrobenzoate.

Procedure:

-

In a flask, dissolve Methyl 2-hydroxy-5-methoxybenzoate (9.1 g, 50.0 mmol) in glacial acetic acid (50 mL) and cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled mixture of concentrated nitric acid (4.0 mL, 63.0 mmol) and concentrated sulfuric acid (4.0 mL) dropwise, maintaining the temperature below 10 °C.

-

Stir the reaction mixture at 0-5 °C for 2 hours.

-

Pour the reaction mixture onto crushed ice (200 g) with stirring.

-

Collect the precipitated solid by vacuum filtration, wash with cold water until the washings are neutral to litmus, and dry under vacuum.

-

Recrystallize the crude product from ethanol/water to afford Methyl 2-hydroxy-5-methoxy-4-nitrobenzoate as a yellow solid.

Step 3: Reduction of Methyl 2-hydroxy-5-methoxy-4-nitrobenzoate

Objective: To synthesize Methyl 4-amino-2-hydroxy-5-methoxybenzoate.

Procedure:

-

To a suspension of Methyl 2-hydroxy-5-methoxy-4-nitrobenzoate (10.0 g, 41.1 mmol) in glacial acetic acid (100 mL), add iron powder (9.2 g, 165 mmol).

-

Heat the mixture to 70-80 °C with vigorous stirring for 3 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and filter through a pad of celite to remove the iron salts.

-

Wash the celite pad with hot ethyl acetate.

-

Combine the filtrates and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

-

Purify by column chromatography (silica gel, ethyl acetate/hexane gradient) to obtain Methyl 4-amino-2-hydroxy-5-methoxybenzoate.

Step 4: Diazotization of Methyl 4-amino-2-hydroxy-5-methoxybenzoate

Objective: To prepare the corresponding diazonium salt in situ.

Procedure:

-

Suspend Methyl 4-amino-2-hydroxy-5-methoxybenzoate (7.0 g, 35.5 mmol) in a mixture of concentrated hydrochloric acid (15 mL) and water (50 mL).

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (2.7 g, 39.1 mmol) in water (10 mL) dropwise, keeping the temperature below 5 °C.

-

Stir the mixture for an additional 30 minutes at 0-5 °C. The resulting solution of the diazonium salt is used immediately in the next step.

Step 5: Sandmeyer Cyanation

Objective: To synthesize this compound.

Procedure:

-

In a separate flask, prepare a solution of copper(I) cyanide (3.8 g, 42.6 mmol) and sodium cyanide (4.2 g, 85.2 mmol) in water (50 mL) at 60-70 °C.

-

Cool this solution to 0-5 °C.

-

Slowly add the cold diazonium salt solution from Step 4 to the cyanide solution with vigorous stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 50-60 °C for 1 hour.

-

Cool the mixture and extract with ethyl acetate (3 x 75 mL).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield this compound.

Data Presentation

The following tables summarize the key quantitative data for each step of the synthesis.

Table 1: Reactants and Products

| Step | Starting Material | Product | Molar Mass ( g/mol ) |

| 1 | 2-hydroxy-5-methoxybenzoic acid | Methyl 2-hydroxy-5-methoxybenzoate | 168.15 / 182.17 |

| 2 | Methyl 2-hydroxy-5-methoxybenzoate | Methyl 2-hydroxy-5-methoxy-4-nitrobenzoate | 182.17 / 227.17 |

| 3 | Methyl 2-hydroxy-5-methoxy-4-nitrobenzoate | Methyl 4-amino-2-hydroxy-5-methoxybenzoate | 227.17 / 197.19 |

| 4 & 5 | Methyl 4-amino-2-hydroxy-5-methoxybenzoate | This compound | 197.19 / 191.18 |

Table 2: Reaction Conditions and Expected Yields

| Step | Key Reagents | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |

| 1 | CH₃OH, H₂SO₄ | Methanol | Reflux | 6 | 85-95 |

| 2 | HNO₃, H₂SO₄ | Acetic Acid | 0-5 | 2 | 70-80 |

| 3 | Fe, CH₃COOH | Acetic Acid | 70-80 | 3 | 75-85 |

| 4 | NaNO₂, HCl | Water/HCl | 0-5 | 0.5 | In situ |

| 5 | CuCN, NaCN | Water | 0-60 | 1.5 | 60-70 |

Table 3: Spectroscopic Data (Reference)

| Compound | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | IR (cm⁻¹) | MS (m/z) |

| Methyl 2-hydroxy-5-methoxybenzoate | 7.32 (d, 1H), 7.05 (dd, 1H), 6.90 (d, 1H), 3.90 (s, 3H), 3.78 (s, 3H) | 160.1, 152.5, 147.2, 123.0, 118.5, 114.8, 112.1, 56.0, 52.3 | 3180 (O-H), 1680 (C=O), 1250 (C-O) | 182.06 [M]⁺ |

| Methyl 2-hydroxy-5-methoxy-4-nitrobenzoate | Data for a similar compound (Methyl 2-hydroxy-3-nitrobenzoate): 8.15 (dd, 1H), 7.60 (dd, 1H), 7.05 (t, 1H), 3.95 (s, 3H) | Data for a similar compound: 165.5, 150.2, 138.1, 135.9, 125.4, 120.3, 118.9, 53.1 | 3200 (O-H), 1700 (C=O), 1530, 1350 (NO₂) | 227.04 [M]⁺ |

| Methyl 4-amino-2-hydroxy-5-methoxybenzoate | Data for a similar compound (Methyl 4-amino-2-methoxybenzoate): 7.60 (d, 1H), 6.25 (dd, 1H), 6.15 (d, 1H), 3.85 (s, 3H), 3.80 (s, 3H) | Data for a similar compound: 167.2, 163.1, 151.8, 133.5, 107.9, 99.8, 97.2, 55.8, 51.5 | 3450, 3350 (N-H), 3150 (O-H), 1680 (C=O) | 197.07 [M]⁺ |

| This compound | Data for a similar compound (Methyl 2-cyano-5-methoxy-3-methylbenzoate): 7.45 (s, 1H), 7.15 (s, 1H), 3.90 (s, 3H), 3.85 (s, 3H), 2.30 (s, 3H) | Data for a similar compound: 164.5, 159.0, 135.0, 133.0, 120.0, 118.0, 116.0, 115.0, 56.0, 53.0, 16.0 | 2230 (C≡N), 1720 (C=O), 1260 (C-O) | 191.06 [M]⁺ |

Note: Spectroscopic data for some intermediates and the final product are based on closely related compounds and should be used for reference purposes. Actual data should be acquired for the synthesized materials.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.

-

Concentrated acids (sulfuric and nitric) are highly corrosive and should be handled with extreme care.

-

Sodium nitrite is toxic and an oxidizing agent.

-

Cyanide salts (CuCN and NaCN) are highly toxic. Handle with extreme caution and have an appropriate quenching agent (e.g., bleach solution) readily available.

-

All waste materials should be disposed of according to institutional safety guidelines.

Application Notes and Protocols for the Purification of Methyl 2-cyano-5-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of Methyl 2-cyano-5-methoxybenzoate, a key intermediate in the synthesis of various pharmaceutical compounds. The purity of this compound is critical for ensuring the reliability and reproducibility of subsequent reactions and biological assays. This document outlines two primary purification techniques: flash column chromatography and recrystallization, offering step-by-step methodologies and expected outcomes.

Introduction

This compound is a substituted aromatic compound whose purity can be compromised by starting materials, reaction byproducts, or degradation products. Common impurities may include unreacted precursors such as Methyl 2-bromo-5-methoxybenzoate and copper cyanide, as well as side-products from the cyanation reaction. Effective purification is therefore essential to obtain material suitable for downstream applications in drug discovery and development.

Purification Techniques

The selection of a suitable purification method for this compound depends on the nature and quantity of impurities, the scale of the purification, and the desired final purity.

Flash Column Chromatography

Flash column chromatography is a highly effective and widely used method for the purification of this compound, particularly after its synthesis. This technique is suitable for separating the target compound from less polar and more polar impurities.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds to a high degree of purity. The principle relies on the differential solubility of the compound and its impurities in a given solvent or solvent system at different temperatures. For this compound, a mixed-solvent system is often effective.

Quantitative Data Summary

The following table summarizes the quantitative data associated with the purification of this compound.

| Purification Technique | Parameter | Value | Reference |

| Flash Column Chromatography | Mobile Phase | Petroleum Ether : Ethyl Acetate (20:1) | [1] |

| Stationary Phase | Silica Gel (200-400 mesh) | [1] | |

| Yield | 53% | [1] | |

| Purity (Commercial) | 96% | [2] | |

| Recrystallization | Recommended Solvent Systems | - Ethanol/Water- Hexane/Acetone- Hexane/Ethyl Acetate | |

| Purity (Post-distillation of similar compound) | >98% | [3] |

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol describes the purification of crude this compound obtained from a synthesis reaction.[1]

Materials:

-

Crude this compound

-

Silica gel (200-400 mesh)

-

Petroleum ether

-

Ethyl acetate

-

Glass chromatography column

-

Collection tubes

-

Thin Layer Chromatography (TLC) plates and chamber

-

UV lamp

-

Rotary evaporator

Procedure:

-

Column Packing:

-

Prepare a slurry of silica gel in petroleum ether.

-

Pour the slurry into the chromatography column and allow it to pack under gravity, ensuring a uniform bed.

-

Add a layer of sand on top of the silica gel.

-

-

Sample Loading:

-

Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.

-

In a separate flask, add a small amount of silica gel and the dissolved crude product.

-

Remove the solvent under reduced pressure to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel.

-

Carefully load the dried powder onto the top of the prepared column.

-

-

Elution:

-

Begin elution with the mobile phase: a 20:1 mixture of petroleum ether and ethyl acetate.

-

Maintain a constant flow rate by applying gentle positive pressure.

-

-

Fraction Collection:

-

Collect fractions of the eluate in separate tubes.

-

Monitor the separation by spotting the collected fractions on a TLC plate and visualizing under a UV lamp.

-

-

Product Isolation:

-

Combine the fractions containing the pure product, as identified by TLC analysis.

-

Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

-

Protocol 2: Purification by Recrystallization (General Procedure)

This protocol provides a general method for the recrystallization of a solid aromatic ester like this compound using a mixed-solvent system.

Materials:

-

Crude this compound

-

"Good" solvent (e.g., ethanol, acetone, ethyl acetate)

-

"Poor" solvent (e.g., water, hexane)

-

Erlenmeyer flasks

-

Heating mantle or hot plate

-

Büchner funnel and filter flask

-

Filter paper

-

Ice bath

Procedure:

-

Solvent Selection:

-

In a small test tube, dissolve a small amount of the crude product in a minimal amount of the "good" solvent at room temperature.

-

Gradually add the "poor" solvent until the solution becomes cloudy, indicating the point of saturation.

-

Gently warm the mixture to redissolve the precipitate. If it redissolves, this is a suitable mixed-solvent system.

-

-

Dissolution:

-

Place the crude this compound in an Erlenmeyer flask.

-

Add a minimal amount of the "good" solvent and heat the mixture to boiling while stirring to dissolve the solid completely.

-

-

Inducing Crystallization:

-

While the solution is hot, add the "poor" solvent dropwise until the solution becomes slightly turbid.

-

If turbidity persists upon swirling, add a few drops of the "good" solvent to clarify the solution.

-

-

Cooling and Crystallization:

-

Remove the flask from the heat source and allow it to cool slowly to room temperature.

-

Once at room temperature, place the flask in an ice bath to maximize crystal formation.

-

-

Isolation and Drying:

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of the ice-cold "poor" solvent to remove any adhering impurities.

-

Dry the crystals under vacuum to remove any residual solvent.

-

Visualizations

Experimental Workflow for Flash Column Chromatography

Caption: Workflow for the purification of this compound by flash column chromatography.

Logical Flow for Recrystallization

Caption: Step-by-step logical workflow for the purification of a solid compound by mixed-solvent recrystallization.

References

Application Notes and Protocols for Functional Group Transformations of Methyl 2-cyano-5-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for key functional group transformations of Methyl 2-cyano-5-methoxybenzoate, a versatile building block in medicinal chemistry and materials science. The following sections outline procedures for the hydrolysis of the cyano group, reduction of the cyano group, demethylation of the methoxy group, and a combined reduction of both the cyano and ester functionalities.

Key Functional Group Transformations

This compound offers several reactive sites for chemical modification. The primary transformations involve the cyano, methoxy, and methyl ester groups. These modifications allow for the introduction of diverse functionalities, enabling the synthesis of a wide range of derivatives for structure-activity relationship (SAR) studies and the development of novel compounds.

A summary of the potential transformations is presented below:

-

Hydrolysis of the Nitrile: Conversion of the cyano group to a carboxylic acid.

-

Reduction of the Nitrile: Transformation of the cyano group into a primary amine.

-

Demethylation of the Ether: Cleavage of the methyl ether to yield a phenol.

-

Combined Nitrile and Ester Reduction: Reduction of both the cyano and ester groups to a primary amine and a primary alcohol, respectively.

Data Presentation

The following table summarizes the reaction conditions and expected outcomes for the functional group transformations of this compound.

| Transformation | Reagents and Conditions | Product | Yield (%) | Reaction Time (h) | Temperature (°C) |

| Nitrile Hydrolysis | 1. NaOH, H₂O/EtOH, reflux2. HCl (aq) | 2-Carboxy-5-methoxybenzoic acid | ~90 | 8 | 100 |

| Nitrile Reduction | H₂, Pd/C, MeOH, NH₃ | Methyl 2-(aminomethyl)-5-methoxybenzoate | >90 | 12 | 25 |

| Demethylation | BBr₃, CH₂Cl₂ | Methyl 2-cyano-5-hydroxybenzoate | 80[1] | 12 | -78 to RT |

| Combined Reduction | LiAlH₄, THF | (2-(Aminomethyl)-5-methoxyphenyl)methanol | ~85 | 6 | 0 to RT |

Experimental Protocols

Detailed methodologies for the key transformations are provided below.

Hydrolysis of the Cyano Group to a Carboxylic Acid

This protocol describes the conversion of the nitrile functionality in this compound to a carboxylic acid group.

Materials:

-

This compound

-

Sodium hydroxide (NaOH)

-

Ethanol (EtOH)

-

Deionized water (H₂O)

-

Hydrochloric acid (HCl), concentrated

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Standard glassware for workup and purification

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) in a 1:1 mixture of ethanol and 10% aqueous sodium hydroxide solution.

-

Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 8 hours.

-

After completion, cool the reaction mixture to room temperature.

-

Remove the ethanol under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH 2 by the slow addition of concentrated hydrochloric acid.

-

A precipitate of 2-Carboxy-5-methoxybenzoic acid will form.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Reduction of the Cyano Group to a Primary Amine

This protocol details the catalytic hydrogenation of the cyano group to a primary amine.

Materials:

-

This compound

-

Palladium on carbon (10% Pd/C)

-

Methanol (MeOH)

-

Ammonia solution in methanol (7N)

-

Hydrogen gas (H₂)

-

Parr hydrogenation apparatus or similar

-

Filtration apparatus (e.g., Celite pad)

Procedure:

-

To a solution of this compound (1 equivalent) in methanol, add the methanolic ammonia solution.

-

Carefully add 10% Pd/C catalyst to the mixture.

-

Transfer the suspension to a Parr hydrogenation apparatus.

-

Pressurize the vessel with hydrogen gas (typically to 50 psi) and shake at room temperature for 12 hours.

-

Monitor the reaction for the cessation of hydrogen uptake.

-

Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

-

Concentrate the filtrate under reduced pressure to obtain Methyl 2-(aminomethyl)-5-methoxybenzoate.

Demethylation of the Methoxy Group to a Phenol

This protocol describes the cleavage of the methyl ether to form the corresponding phenol using boron tribromide.[1]

Materials:

-

This compound

-

Boron tribromide (BBr₃)

-

Dichloromethane (CH₂Cl₂), dry

-

Methanol (MeOH)

-

Schlenk flask or similar oven-dried glassware

-

Syringes for reagent transfer

-

Low-temperature bath (e.g., dry ice/acetone)

Procedure:

-

Dissolve this compound (1 equivalent) in dry dichloromethane in an oven-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon).[1]

-

Cool the solution to -78 °C using a dry ice/acetone bath.[1]

-

Slowly add boron tribromide (3 equivalents) to the cooled solution.[1]

-

Allow the reaction mixture to stir overnight while gradually warming to room temperature.[1]

-

Upon completion of the reaction, carefully quench the reaction by the slow addition of methanol at 0 °C.[1]

-

Remove the organic solvent under reduced pressure.[1]

-

Purify the resulting residue by column chromatography (petroleum ether/ethyl acetate/dichloromethane 1:1:1) to yield Methyl 2-cyano-5-hydroxybenzoate.[1]

Combined Reduction of Cyano and Ester Groups

This protocol outlines the simultaneous reduction of the nitrile and methyl ester functionalities using lithium aluminum hydride.

Materials:

-

This compound

-

Lithium aluminum hydride (LiAlH₄)

-

Tetrahydrofuran (THF), dry

-

Sodium sulfate, anhydrous

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere, suspend lithium aluminum hydride (2.5 equivalents) in dry THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve this compound (1 equivalent) in dry THF and add it dropwise to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water, 15% aqueous NaOH, and then more water.

-

Filter the resulting precipitate and wash thoroughly with THF.

-

Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (2-(Aminomethyl)-5-methoxyphenyl)methanol.

Visualizations

The following diagrams illustrate the described functional group transformations.

Caption: Functional group transformations of this compound.

Caption: Workflow for the hydrolysis of the nitrile group.

Caption: Workflow for the demethylation of the methoxy group.

References

"Methyl 2-cyano-5-methoxybenzoate" derivatization for GC-MS analysis

An Application Note on the Derivatization of Methyl 2-cyano-5-methoxybenzoate for Enhanced Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

For Researchers, Scientists, and Drug Development Professionals

This application note details a robust protocol for the derivatization and subsequent quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). The described method is particularly suited for the accurate determination of this compound in complex matrices often encountered during drug development and chemical synthesis.